molecular formula C8H14O B3034352 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol CAS No. 1600253-35-7

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol

Cat. No.: B3034352
CAS No.: 1600253-35-7
M. Wt: 126.2 g/mol
InChI Key: YEZCKLBQWBGJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol is a chemical compound with the molecular formula C8H14O. It is characterized by a bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with an ethanol group attached to the sixth carbon of the bicyclic system . This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Future Directions

The future directions for “1-(Bicyclo[3.1.0]hexan-6-yl)ethanol” could involve further exploration of its synthesis, properties, and potential applications. The synthesis of bicyclo[3.1.0]hexanes is an area of active research, with recent work focusing on the development of new synthetic methods . Further studies could also explore the physical and chemical properties of “this compound”, as well as its safety and hazards .

Preparation Methods

The synthesis of 1-(Bicyclo[3.1.0]hexan-6-yl)ethanol typically involves the annulation of cyclopropyl aniline derivatives with difluorocyclopropenes . This reaction is highly diastereoselective and provides access to important building blocks for medicinal chemistry. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

These reactions are typically carried out under controlled conditions to ensure the formation of the desired products with minimal side reactions.

Comparison with Similar Compounds

1-(Bicyclo[3.1.0]hexan-6-yl)ethanol can be compared to other bicyclic compounds, such as bicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes . These compounds share similar structural features but differ in the size and arrangement of their rings. The unique structure of this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other bicyclic compounds may not be able to fulfill.

Similar Compounds

    Bicyclo[2.1.1]hexanes: These compounds have a smaller ring system and are used in the development of bioactive molecules.

    Bicyclo[1.1.1]pentanes: Known for their rigidity and stability, these compounds are used as scaffolds in drug design.

Properties

IUPAC Name

1-(6-bicyclo[3.1.0]hexanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5(9)8-6-3-2-4-7(6)8/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZCKLBQWBGJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2C1CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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